![molecular formula C10H8F2O4 B2812446 7-(Difluoromethyl)-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid CAS No. 1785117-89-6](/img/structure/B2812446.png)
7-(Difluoromethyl)-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(Difluoromethyl)-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid, also known as DB844, is a synthetic compound that has gained attention in the scientific community for its potential use in treating infectious diseases caused by protozoan parasites. DB844 belongs to the class of benzodioxine drugs and is structurally similar to other benzodioxine compounds such as benzodioxepines and benzodioxoles.
Mecanismo De Acción
The exact mechanism of action of 7-(Difluoromethyl)-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid is not fully understood, but it is believed to involve the inhibition of enzymes that are essential for the survival and replication of the protozoan parasites. 7-(Difluoromethyl)-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid has been shown to inhibit the activity of enzymes such as trypanothione reductase and farnesyl pyrophosphate synthase, which are involved in the biosynthesis of essential molecules such as polyamines and isoprenoids.
Biochemical and Physiological Effects:
7-(Difluoromethyl)-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid has been shown to have minimal toxicity and side effects in animal studies. It is rapidly absorbed and distributed throughout the body, with high concentrations found in the liver and spleen. 7-(Difluoromethyl)-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid has also been shown to have a long half-life, allowing for less frequent dosing.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 7-(Difluoromethyl)-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid in lab experiments is its high potency and efficacy against protozoan parasites. This allows for lower concentrations of the drug to be used, reducing the risk of toxicity and side effects. However, one limitation is the complexity of the synthesis process, which may limit its availability for research purposes.
Direcciones Futuras
There are several potential future directions for research on 7-(Difluoromethyl)-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid. One area of interest is the development of more efficient and cost-effective synthesis methods. Another area is the investigation of the mechanism of action of 7-(Difluoromethyl)-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid, which may lead to the development of more effective drugs for the treatment of protozoan infections. Additionally, further studies are needed to determine the safety and efficacy of 7-(Difluoromethyl)-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid in human clinical trials.
Métodos De Síntesis
The synthesis of 7-(Difluoromethyl)-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid involves a multistep process that begins with the reaction of 2,3-dihydro-1,4-benzodioxine with difluoromethyl ketone. This is followed by a series of steps that involve the use of various reagents and catalysts to produce the final product.
Aplicaciones Científicas De Investigación
7-(Difluoromethyl)-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid has shown promising results in the treatment of protozoan infections such as leishmaniasis and Chagas disease. In vitro studies have demonstrated that 7-(Difluoromethyl)-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid is effective against both the intracellular and extracellular forms of the parasites that cause these diseases. In vivo studies using animal models have also shown that 7-(Difluoromethyl)-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid is effective in reducing parasite burden and improving clinical outcomes.
Propiedades
IUPAC Name |
7-(difluoromethyl)-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F2O4/c11-9(12)5-3-7-8(16-2-1-15-7)4-6(5)10(13)14/h3-4,9H,1-2H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYJMYWZCZSAGID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=C(C(=C2)C(=O)O)C(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-(Difluoromethyl)-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.